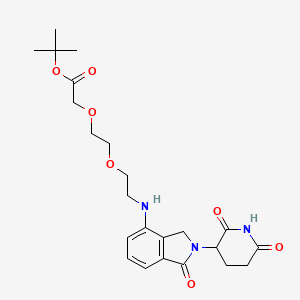
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is a compound that features a thalidomide analogue, a hydrophilic polyethylene glycol spacer, and a tert-butyl ester. This compound is often used as a linker in proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting E3 ligase for ubiquitination and subsequent destruction of the target protein .
Preparation Methods
The synthesis of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can be further derivatized.
Substitution: The compound can participate in substitution reactions where the thalidomide analogue or the polyethylene glycol spacer is modified.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to degrade disease-implicated proteins by leveraging the cell’s endogenous quality control mechanisms. This compound has been used in studies targeting human carbonic anhydrase II, a metalloenzyme essential to various physiological processes . The use of PROTACs has shown promise in treating conditions such as glaucoma, epilepsy, and certain cancers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate involves the recruitment of E3 ligase by the thalidomide analogue. This recruitment leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The polyethylene glycol spacer provides flexibility and hydrophilicity, enhancing the compound’s ability to interact with the target protein and the E3 ligase .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate include other PROTAC linkers that feature different analogues, spacers, and esters. For example:
tert-Butyl 2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethyl)carbamate: This compound also features a thalidomide analogue but has a different ester group.
tert-Butyl 2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound has a similar structure but includes an ether linkage instead of an amide.
The uniqueness of this compound lies in its specific combination of the thalidomide analogue, polyethylene glycol spacer, and tert-butyl ester, which together provide optimal properties for its use in PROTACs.
Properties
Molecular Formula |
C23H31N3O7 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H31N3O7/c1-23(2,3)33-20(28)14-32-12-11-31-10-9-24-17-6-4-5-15-16(17)13-26(22(15)30)18-7-8-19(27)25-21(18)29/h4-6,18,24H,7-14H2,1-3H3,(H,25,27,29) |
InChI Key |
FLYAJLIOIKZGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
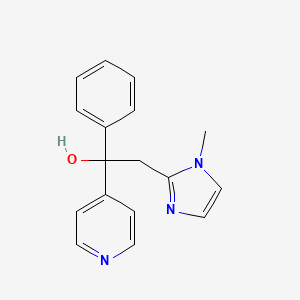
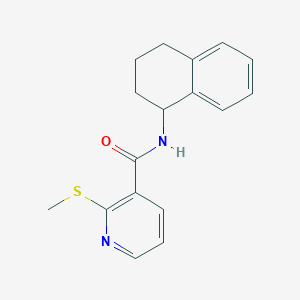
![6-(4-Tert-butylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363261.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol](/img/structure/B13363274.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)
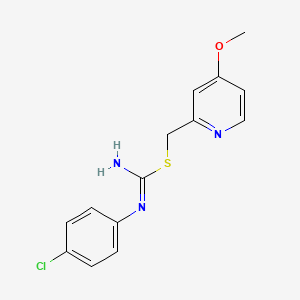
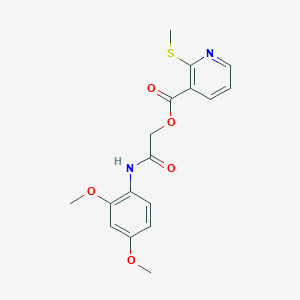
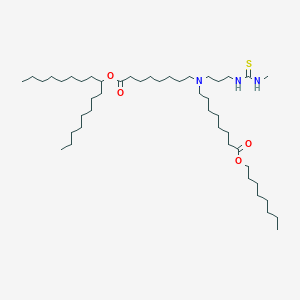
![(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13363300.png)
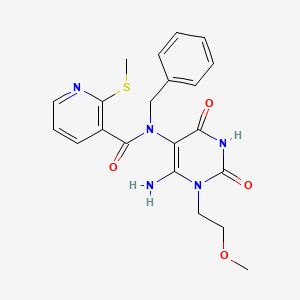
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
